molecular formula C12H17N5O B11865181 4-Amino-2-isopropyl-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide

4-Amino-2-isopropyl-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide

Cat. No.: B11865181
M. Wt: 247.30 g/mol
InChI Key: VLJJELSVZJRJBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-isopropyl-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide is a nitrogen-containing heterocyclic compound characterized by a fused pyrrolo-pyrimidine scaffold. The molecule features a unique [3,4-d] ring fusion pattern, differentiating it from the more commonly studied [2,3-d] pyrrolo-pyrimidine derivatives. Key structural elements include:

  • Substituents: An isopropyl group at position 2, methyl groups at positions 6 and N, and a carboxamide moiety at position 5.

Biological Activity: The compound demonstrates potent antitumor activity against HepG2 hepatocellular carcinoma cells, with an IC50 value of 1.71 μM . This efficacy is attributed to its ability to interfere with cellular proliferation pathways, though its exact mechanism (e.g., apoptosis induction or cell cycle arrest) remains to be fully elucidated.

Properties

Molecular Formula

C12H17N5O

Molecular Weight

247.30 g/mol

IUPAC Name

4-amino-N,6-dimethyl-2-propan-2-ylpyrrolo[3,4-d]pyrimidine-7-carboxamide

InChI

InChI=1S/C12H17N5O/c1-6(2)11-15-8-7(10(13)16-11)5-17(4)9(8)12(18)14-3/h5-6H,1-4H3,(H,14,18)(H2,13,15,16)

InChI Key

VLJJELSVZJRJBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N(C=C2C(=N1)N)C)C(=O)NC

Origin of Product

United States

Preparation Methods

β-Amino-Pyrrole Cyclization

A β-amino-pyrrole derivative serves as the precursor. For example, 3-amino-4-carbethoxy-5-methyl-2-phenyl-pyrrole hydrochloride reacts with formamide at 160°C for 16 hours to yield a pyrrolo[3,4-d]pyrimidine core. Adapting this method:

  • Substitute the phenyl group with an isopropyl moiety at position 2.

  • Replace the carbethoxy group with a carboxamide at position 7.

Key Reaction Conditions

ReactantReagentTemperatureTimeYield
β-Amino-pyrrole derivativeFormamide160°C16 h60–70%

Cyanoacetate-Urea Cyclization

Cyanoacetate esters and urea undergo cyclization in basic media (e.g., sodium methoxide) to form pyrimidinedione intermediates. Subsequent functionalization introduces substituents:

  • Cyclization : Methyl cyanoacetate + urea → 4-amino-2,6(1H,3H)-pyrimidinedione.

  • Methylation : Dimethyl sulfate or dimethyl carbonate introduces methoxy groups.

Substituent Installation

Isopropyl Group at Position 2

Introducing the isopropyl group requires alkylation or nucleophilic substitution:

  • Alkylation : Treat a halogenated intermediate (e.g., 2-chloro derivative) with isopropyl magnesium bromide.

  • Mitsunobu Reaction : Use diisopropyl azodicarboxylate (DIAD) and triphenylphosphine to couple isopropanol to a hydroxylated precursor.

Optimization Note : Steric hindrance from the isopropyl group necessitates elevated temperatures (80–100°C) and polar aprotic solvents (DMF, DMSO).

N-Methyl and 6-Methyl Groups

Selective methylation is achieved using:

  • Dimethyl sulfate in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Methyl iodide with a strong base (e.g., sodium hydride) in THF.

Regioselectivity : The N-methylation typically precedes 6-methylation due to differences in electronic environments.

Carboxamide Formation at Position 7

The carboxamide is introduced via:

  • Carboxylic Acid Activation : Convert a 7-carboxylic acid intermediate to an acyl chloride using thionyl chloride.

  • Amide Coupling : React with isopropylamine in the presence of Hünig’s base (DIPEA).

Alternative : Direct amidification using EDCI/HOBt coupling reagents.

Example Protocol

StepReagentsConditionsYield
Acyl chloride formationSOCl₂, DMF (cat.)Reflux, 2 h85%
Amide formationIsopropylamine, DIPEART, 12 h78%

Green Chemistry Considerations

Modern syntheses prioritize sustainability:

  • Dimethyl carbonate replaces toxic dimethyl sulfate for methylation, reducing wastewater phosphorus content.

  • Microwave-assisted synthesis shortens reaction times (e.g., cyclization in 1 hr vs. 16 hr).

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldKey AdvantagesLimitations
β-Amino-pyrrole route440%High regioselectivityLong reaction times
Cyanoacetate-Urea route555%Scalability, greener optionsRequires harsh methylation
Microwave-assisted365%Rapid, energy-efficientSpecialized equipment

Analytical Characterization

Critical data for intermediate and final compounds:

  • NMR : Distinct signals for isopropyl (δ 1.2–1.4 ppm), N-methyl (δ 3.0–3.2 ppm), and carboxamide (δ 7.8–8.0 ppm).

  • HPLC : Purity >98% achieved via reverse-phase C18 columns.

Challenges and Solutions

  • Regioselectivity in Methylation : Use protecting groups (e.g., Boc) on the amino group to direct methylation.

  • Carboxamide Hydrolysis : Avoid aqueous workup; employ anhydrous conditions during coupling.

Industrial Scalability

Patent CN111039876A highlights a two-step process for similar pyrimidines, producing 83.2% yield at pilot scale. Key factors:

  • Catalytic Systems : Tetrabutylammonium bromide enhances reaction efficiency.

  • Waste Reduction : Dimethyl carbonate generates less toxic byproducts vs. dimethyl sulfate.

Emerging Methodologies

  • Enzymatic Methylation : Methyltransferases for eco-friendly N-methylation (experimental stage).

  • Flow Chemistry : Continuous processing reduces intermediate isolation steps .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-isopropyl-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could produce amines or other reduced forms .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Amino-2-isopropyl-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide is C₁₂H₁₇N₅O, with a molecular weight of 247.30 g/mol. The compound features a pyrimidine ring fused with a pyrrole structure, which contributes to its unique reactivity and biological activity. The presence of an amino group and multiple methyl groups enhances its interaction with biological targets .

Medicinal Chemistry Applications

1. Anti-inflammatory Agents:
Research indicates that derivatives of this compound can act as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets for anti-inflammatory drugs. This suggests potential applications in treating inflammatory diseases.

2. Anticancer Activity:
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of specific pathways related to cancer progression, making it a candidate for further development as an anticancer therapeutic agent .

Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit specific enzymes involved in critical biological pathways:

  • Cyclin-dependent Kinases (CDKs): Molecular docking simulations have demonstrated that this compound interacts effectively with CDKs, which play a pivotal role in cell cycle regulation. Inhibition of these kinases can lead to the suppression of tumor growth.
  • Parasite Inhibition: Some studies have focused on the antiparasitic potential of pyrrolo[3,4-d]pyrimidines, with structural modifications enhancing their efficacy against parasitic infections .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step procedures that can be optimized for yield and environmental impact. Recent advancements have introduced greener synthetic routes using catalytic systems that minimize waste while maintaining high yields .

Table: Comparison of Structural Derivatives

Compound NameStructure FeaturesUnique Aspects
4-Amino-2-methylpyrimidineContains an amino group and methyl substitutionSimpler structure with less biological activity
Pyrazolo[3,4-d]pyrimidinesSimilar fused ring system but with pyrazoleOften exhibits stronger anticancer properties
2-Amino-5-methylpyridineA pyridine derivative with an amino groupUseful in synthesizing more complex heterocycles

This table highlights the unique aspects of this compound compared to other compounds within its class.

Mechanism of Action

The mechanism of action of 4-Amino-2-isopropyl-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for cancer therapy . The compound’s structure allows it to fit into the active sites of enzymes, forming stable complexes that prevent the enzymes from functioning normally .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrrolo-Pyrimidine Derivatives

Compound Name/Structure Ring Fusion Key Substituents IC50 (HepG2) Biological Activity Reference
This compound [3,4-d] 2-isopropyl, N,6-dimethyl, 7-carboxamide 1.71 μM Antitumor (HepG2 inhibition) Fu et al., 2019
Compound 2 (1,2,3-triazole-containing derivative) Not specified Ethynyl estradiol-derived triazole 17.8 μM Moderate HepG2 inhibition Queiroz et al., 2019
Compound 3 (pyrrolo[2,3-d]pyrimidine with 1,2,3-triazole) [2,3-d] Triazole moiety, substituents not detailed 2.03 μM HepG2 inhibition; induces G2/M phase arrest Wang et al., 2018; Chen et al., 2022b
Pyrrolo[2,3-d]pyrimidines 4a–c [2,3-d] Variable substituents (antiviral derivatives) N/A Antiviral (BVDV, rotavirus, Coxsackievirus B4) Structural analogs
7-Cyclopentyl-N,N-dimethyl-2-((4-sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide [2,3-d] Cyclopentyl, sulfamoylphenyl, dimethylcarboxamide N/A Synthetic intermediate; potential antitumor Synthesis studies

Key Observations:

Structural Impact on Activity: The [3,4-d] ring fusion in the target compound distinguishes it from most analogs, which typically feature [2,3-d] fusion. This difference may influence binding affinity to cellular targets due to altered electron distribution and steric effects . However, bulkier substituents like cyclopentyl (in ) may reduce solubility .

Potency and Mechanisms :

  • The target compound (IC50 = 1.71 μM) is ~10-fold more potent than Compound 2 (IC50 = 17.8 μM) but slightly less potent than Compound 3 (IC50 = 2.03 μM) .
  • Unlike Compound 3, which induces G2/M phase arrest, the target compound’s mechanism remains underexplored, highlighting a gap for future studies.

Scope of Biological Activity :

  • While the target compound is primarily antitumor, [2,3-d] analogs exhibit broader applications, including antiviral activity against BVDV and Coxsackievirus B4 . This suggests that ring fusion position may dictate target specificity.

Synthetic Accessibility :

  • Derivatives with [2,3-d] fusion (e.g., and ) are more commonly synthesized via modular approaches, such as click chemistry or sulfonamide coupling . The target compound’s [3,4-d] scaffold likely requires specialized cyclization conditions .

Biological Activity

4-Amino-2-isopropyl-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide (CAS Number: 1708026-96-3) is a pyrrolopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds that have been investigated for various pharmacological properties, including kinase inhibition and antiproliferative effects.

The molecular formula of this compound is C12H17N5OC_{12}H_{17}N_{5}O with a molecular weight of 247.30 g/mol. The compound's structure includes a pyrrolopyrimidine core, which is known for its ability to interact with biological targets effectively.

PropertyValue
Molecular FormulaC₁₂H₁₇N₅O
Molecular Weight247.30 g/mol
CAS Number1708026-96-3

The biological activity of this compound primarily revolves around its interaction with various kinase pathways. Kinases play a crucial role in cell signaling and regulation of the cell cycle. Specifically, this compound has been shown to inhibit WEE1 kinase, which is essential for controlling the G2-M checkpoint in the cell cycle. By inhibiting WEE1, the compound can induce premature mitotic entry in cancer cells with damaged DNA, thus enhancing the efficacy of chemotherapeutic agents .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • In Vitro Studies : The compound was tested on HeLa and HCT116 cell lines, showing IC50 values in the low micromolar range (approximately 0.36 µM against CDK2) which indicates potent inhibition of cellular proliferation .
  • Mechanistic Insights : The compound's ability to inhibit WEE1 leads to increased sensitivity of cancer cells to DNA-damaging agents such as cisplatin. This synergistic effect enhances the therapeutic index of conventional chemotherapy .

Selectivity and Off-target Effects

The selectivity profile of this compound has been evaluated against several kinases:

Kinase TargetIC50 Value (µM)
CDK10.1
CDK20.36
c-Src0.009
EGFR0.35

These results indicate that while the compound is primarily designed as a WEE1 inhibitor, it also interacts with other kinases, suggesting potential off-target effects that could be beneficial or detrimental depending on the context of use .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Amino-2-isopropyl-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide to improve yield and purity?

  • Methodology : Multi-step synthesis typically involves cyclization and substitution reactions. For example, pyrrolo-pyrimidine cores are formed via cyclization of precursors like aminopyrroles under reflux with catalysts (e.g., HCl in isopropanol). Key steps include nucleophilic substitution at the chloro position (if applicable) and purification via silica gel chromatography or recrystallization . Optimizing reaction conditions (e.g., solvent choice, temperature, catalyst concentration) can enhance yield. For instance, highlights the use of iPrOH with conc. HCl for coupling aryl amines to pyrrolopyrimidine scaffolds .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and ring structure. For example, aromatic protons and methyl/isopropyl groups show distinct splitting patterns .
  • High-Performance Liquid Chromatography (HPLC) : Determines purity (>95% is typical for research-grade compounds) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 234) .

Q. What in vitro assays are used to evaluate the compound’s kinase inhibitory activity?

  • Methodology : Biochemical kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) measure IC50 values against target kinases like EGFR or VEGFR. Cellular assays (e.g., MTT assays on cancer cell lines) assess antiproliferative effects. describes using endothelial cell tube formation assays to study antiangiogenic activity .

Advanced Research Questions

Q. How do substitutions at the 2-isopropyl and 6-methyl positions affect selectivity for tyrosine kinases?

  • Structure-Activity Relationship (SAR) :

  • 2-Isopropyl Group : Bulky substituents may enhance binding to hydrophobic kinase pockets. shows that aryl-methyl groups at position 6 improve potency against VEGF receptors .
  • 6-Methyl Group : Smaller alkyl groups can reduce steric hindrance, improving fit in ATP-binding domains. A study in found that 6-arylmethyl derivatives exhibit dual kinase/antiangiogenic activity .
  • Data Table :
Substituent PositionModificationKinase TargetIC50 (nM)Source
2IsopropylEGFR120
6MethylVEGFR-285

Q. How should researchers address discrepancies between in vitro kinase inhibition and cellular activity?

  • Analysis : Contradictions may arise from poor cell permeability, off-target effects, or metabolic instability. Strategies include:

  • LogP Optimization : Adjust lipophilicity (e.g., via prodrug strategies) to enhance membrane permeability .
  • Proteomic Profiling : Use kinome-wide screening to identify off-target interactions .
  • Metabolite Stability Testing : Incubate compounds with liver microsomes to assess metabolic degradation .

Q. What computational methods guide the design of derivatives with improved kinase binding?

  • Methodology :

  • Molecular Docking : Tools like AutoDock predict binding poses in kinase ATP pockets. describes ICReDD’s quantum chemical calculations to model reaction paths and optimize substituent interactions .
  • Free Energy Perturbation (FEP) : Quantifies energy changes from substituent modifications to prioritize synthetic targets .

Q. How do researchers validate target engagement in cellular models?

  • Methodology :

  • Cellular Thermal Shift Assay (CETSA) : Measures thermal stabilization of target kinases upon compound binding .
  • Western Blotting : Detects downstream phosphorylation changes (e.g., reduced ERK phosphorylation indicates EGFR inhibition) .

Data Contradiction and Validation

Q. How can conflicting data on cytotoxicity across cell lines be resolved?

  • Approach :

  • Dose-Response Curves : Test a wider concentration range to identify cell line-specific sensitivities .
  • Biomarker Analysis : Correlate cytotoxicity with expression levels of target kinases (e.g., high EGFR expression cells show greater sensitivity) .

Q. What strategies mitigate batch-to-batch variability in biological assays?

  • Quality Control :

  • Strict Synthesis Protocols : Standardize reaction conditions (e.g., reflux time, solvent ratios) .
  • Reference Standards : Include a well-characterized batch as an internal control in each assay .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.